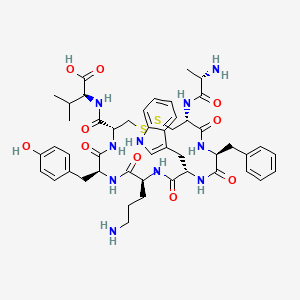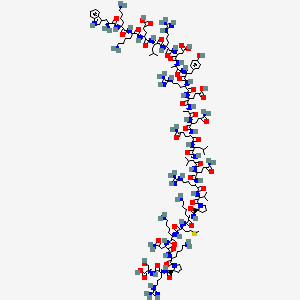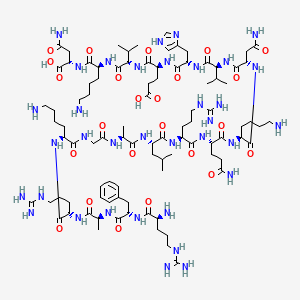
pep2-SVKE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pep2-SVKE is an inactive control peptide analog of pep2-SVKI . It corresponds to the last 10 amino acids of the C-terminus of the GluA2 AMPA receptor subunit .
Molecular Structure Analysis
This compound has a molecular weight of 1300.43 and its formula is C59H89N13O20 . It contains a total of 182 bonds, including 93 non-H bonds, 26 multiple bonds, 42 rotatable bonds, 14 double bonds, 12 aromatic bonds, 2 six-membered rings, 3 aliphatic carboxylic acids, 1 aliphatic primary amide, 10 aliphatic secondary amides, 2 aliphatic primary amines, 4 hydroxyl groups, 2 aromatic hydroxyls .Physical and Chemical Properties Analysis
This compound is soluble to 1 mg/ml in 67% acetic acid . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen
Neurobiology
- PDZ proteins interacting with the C-terminal GluR2/3 and their role in the regulation of AMPA receptors at hippocampal synapses were studied. The infusion of a ct-GluR2 peptide ("pep2-SVKI") into CA1 pyramidal neurons in hippocampal slices demonstrated significant effects on synaptic transmission and long-term depression (LTD) (Daw et al., 2000).
Gene Expression
- The efficacy of a hypoxia-inducible gene therapy system, employing the erythropoietin (Epo) enhancer and the RTP801 promoter for spinal cord injury, was explored. Plasmids such as pEpo-SV-Luc were used to evaluate hypoxia-inducible gene expression in vitro and in spinal cord injury models (Lee et al., 2005).
Molecular Biology
- PEP2, an aspartic proteinase from Aspergillus fumigatus, was studied for its potential role in pathogenesis. The research involved molecular cloning, targeted deletion, and characterization of PEP2, highlighting its unique properties and association with the Aspergillus cell wall (Reichard et al., 2000).
Plant Biology
- Arabidopsis PEPR2 was identified as a second receptor for defense-related Pep peptides. This study focused on the role of PEPR1 and PEPR2 in activating defense responses after Pep treatment, highlighting their importance in plant immunity (Yamaguchi et al., 2010).
Biotechnology
- A study explored the phosphoenolpyruvate carboxylase from Synechococcus vulcanus, noting its unusual allosteric properties and potential applications in metabolic engineering and plant biotechnology (Chen et al., 2002).
Eigenschaften
CAS-Nummer |
1315378-76-7 |
|---|---|
Molekularformel |
C59H89N13O20 |
Molekulargewicht |
1300.43 |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C59H89N13O20/c1-7-31(6)49(58(90)65-38(19-21-45(78)79)53(85)69-42(28-73)55(87)72-47(29(2)3)56(88)64-37(10-8-9-23-60)52(84)66-39(59(91)92)20-22-46(80)81)70-44(77)27-63-51(83)40(25-33-13-17-35(75)18-14-33)68-57(89)48(30(4)5)71-54(86)41(26-43(62)76)67-50(82)36(61)24-32-11-15-34(74)16-12-32/h11-18,29-31,36-42,47-49,73-75H,7-10,19-28,60-61H2,1-6H3,(H2,62,76)(H,63,83)(H,64,88)(H,65,90)(H,66,84)(H,67,82)(H,68,89)(H,69,85)(H,70,77)(H,71,86)(H,72,87)(H,78,79)(H,80,81)(H,91,92)/t31-,36-,37-,38-,39-,40-,41-,42-,47-,48-,49-/m0/s1 |
InChI-Schlüssel |
AHURAWWDQDDHNP-OIKDQGPWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Aussehen |
White lyophilised solid |
Reinheit |
>98 % |
Sequenz |
YNVYGIESVKE |
Lagerung |
-20°C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)







